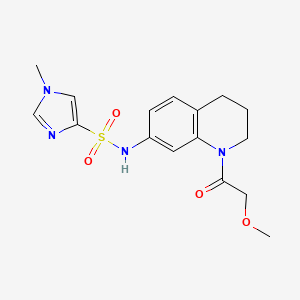
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide is an intricate organic compound. It features a complex structure that brings together multiple functional groups, which offer unique properties. This compound is noteworthy in various fields such as medicinal chemistry, synthetic organic chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide can be achieved through several synthetic routes. One method involves:
Starting with the 2-methoxyacetylation of a 1,2,3,4-tetrahydroquinoline derivative.
Followed by sulfonamide coupling with an imidazole derivative.
These steps are generally carried out under controlled temperatures with catalysts to facilitate the reactions. For example, a Lewis acid might be employed to promote the acylation step, while a strong base could be necessary for the sulfonamide formation.
Industrial Production Methods
For industrial-scale production, the synthesis would typically be optimized for cost-effectiveness and efficiency. Methods such as flow chemistry, where reactions are conducted in a continuous stream rather than batch-wise, could be utilized. This approach can improve yields and reduce reaction times. Additionally, the use of automated robotic systems to manage reaction conditions precisely would likely be employed.
化学反应分析
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide can undergo a variety of chemical reactions:
Oxidation: : The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: : The sulfonamide group can potentially be reduced to an amine under appropriate reducing conditions.
Substitution: : The compound can partake in nucleophilic substitution reactions, particularly at the sulfonamide and imidazole moieties.
Common Reagents and Conditions
Common reagents involved in these reactions include:
For oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
For reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
For substitution: Alkylating agents like methyl iodide or acylating agents like acetic anhydride.
Major Products
The major products formed from these reactions would depend on the specific reaction pathways:
Oxidation: : Formation of carboxylic acids from methoxy groups.
Reduction: : Amines from sulfonamides.
Substitution: : Varied N-substituted imidazole derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for modifications and functional group transformations, making it valuable in constructing diverse chemical libraries.
Biology
Biologically, compounds like this are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The specific interaction with proteins or nucleic acids makes it a candidate for drug discovery and development.
Medicine
Medically, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide could be explored for its therapeutic potential. Its unique structure allows it to interact with biological targets in ways that could be beneficial for treating diseases, particularly those involving enzyme dysregulation.
Industry
In industrial applications, this compound could be used in the manufacture of advanced materials due to its unique chemical properties. It might also find use in the development of new pharmaceuticals, agrochemicals, or fine chemicals.
作用机制
The mechanism of action for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves:
Molecular Targets: : Interacting with specific enzymes or receptors in a biological system.
Pathways Involved: : Modulation of biochemical pathways such as signal transduction, enzyme inhibition, or receptor antagonism.
For instance, the sulfonamide group may mimic substrates for certain enzymes, thereby inhibiting their activity. The imidazole moiety can interact with metal ions in active sites of enzymes, disrupting their normal function.
相似化合物的比较
Similar Compounds
N-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl-1H-imidazole-4-sulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-ethyl-1H-imidazole-4-sulfonamide
Unique Characteristics
What sets N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide apart from these similar compounds is:
Substitution Pattern: : The specific substitution on the imidazole and tetrahydroquinoline rings, which can alter its reactivity and biological activity.
Steric and Electronic Effects: : The methoxyacetyl and sulfonamide groups provide unique steric and electronic environments that influence how the compound interacts with other molecules.
That's quite the exploration of this compound. Got any questions or want to dive deeper into any section?
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-9-15(17-11-19)25(22,23)18-13-6-5-12-4-3-7-20(14(12)8-13)16(21)10-24-2/h5-6,8-9,11,18H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWHTHXAHFCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
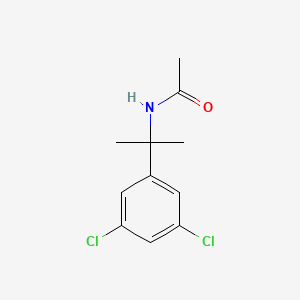
![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)
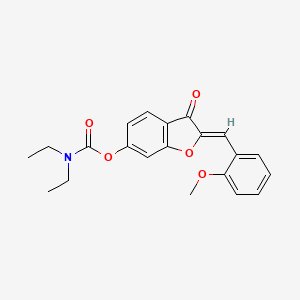

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2853047.png)
![2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2853050.png)
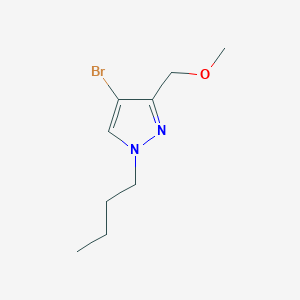
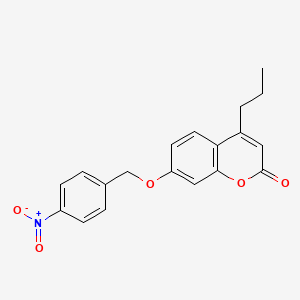
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)
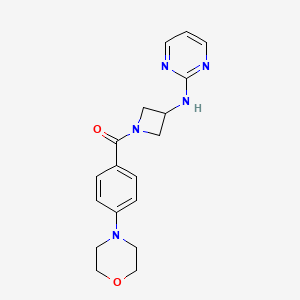
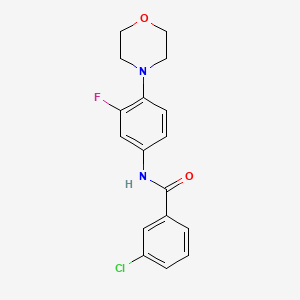
![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)
